molecular formula C13H22F2N2O2 B2919972 tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 1263180-19-3

tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B2919972
CAS RN: 1263180-19-3
M. Wt: 276.328
InChI Key: KFDYHBFUQULOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Scientific Research Applications

Supramolecular Arrangements

The synthesis of compounds related to tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate reveals insights into supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives. These compounds exhibit unique crystal structures that do not contain solvent molecules, underlining the influence of substituents on the cyclohexane ring in forming supramolecular arrangements. This research contributes to understanding the structural factors that govern the formation of dimers and ribbons in crystal lattices (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

Research on spirolactams as conformationally restricted pseudopeptides highlights the synthesis of specific derivatives for use in peptide synthesis as constrained surrogates for dipeptides. Conformational analyses of these compounds suggest their utility as gamma-turn/distorted type II beta-turn mimetics, offering valuable insights into designing peptidomimetics with predetermined secondary structures (Fernandez et al., 2002).

Structural Feature Analysis

The relative configuration of various diazaspiro[4.5]decanes, including tert-Butyl substituted compounds, has been extensively studied using NMR techniques. These studies provide detailed insights into the stereochemistry and conformations of these compounds, which are crucial for designing molecules with desired biological activities (Guerrero-Alvarez et al., 2004).

Synthesis and Reaction Studies

The practical synthesis of related compounds demonstrates the utility of tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate as a key intermediate in producing Rho–kinase inhibitors. These methods show the chemical versatility of tert-butyl diazaspiro decane derivatives in synthesizing medically relevant molecules (Gomi et al., 2012).

Reaction Mechanism Exploration

Investigations into the reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal provide insights into the synthesis of spirocyclic 3-oxotetrahydrofurans. This research underscores the complexity of reactions involving spirocyclic intermediates and their potential applications in synthesizing biologically active heterocycles (Moskalenko & Boev, 2012).

Future Directions


References

  • Enamine: tert-butyl 2,7-diazaspiro [4.5]decane-2-carboxylate
  • Chemsrc: CAS#:885268-42-8
  • Bidepharm: CAS Number 1263178-02-4

properties

IUPAC Name

tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)4-6-16-7-5-12/h16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDYHBFUQULOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.